1-Dodecyl-6-nitroindazole

Catalog No.
S14566765
CAS No.
27225-60-1
M.F
C19H29N3O2
M. Wt
331.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Dodecyl-6-nitroindazole

CAS Number

27225-60-1

Product Name

1-Dodecyl-6-nitroindazole

IUPAC Name

1-dodecyl-6-nitroindazole

Molecular Formula

C19H29N3O2

Molecular Weight

331.5 g/mol

InChI

InChI=1S/C19H29N3O2/c1-2-3-4-5-6-7-8-9-10-11-14-21-19-15-18(22(23)24)13-12-17(19)16-20-21/h12-13,15-16H,2-11,14H2,1H3

InChI Key

MFCYKRGXBQNVAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1

1-Dodecyl-6-nitroindazole is a synthetic compound belonging to the indazole family, characterized by a long dodecyl (C12) alkyl chain and a nitro group at the 6-position of the indazole ring. This compound exhibits unique structural properties due to the combination of its hydrophobic alkyl chain and the polar nitro group, making it an interesting candidate for various applications in biological and chemical fields.

The molecular formula of 1-Dodecyl-6-nitroindazole is C18H24N4O2C_{18}H_{24}N_{4}O_{2}, and its structure can be represented as follows:

  • IUPAC Name: 1-Dodecyl-6-nitro-2H-indazole
  • Chemical Structure: The compound features an indazole core, which consists of a five-membered pyrazole ring fused to a benzene ring, with the dodecyl group attached to one nitrogen atom and a nitro group attached to the carbon atom adjacent to that nitrogen.

Typical of nitro compounds and indazoles. Some notable reactions include:

  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which may alter the biological activity of the compound.
  • Nucleophilic Substitution: The presence of the dodecyl chain can influence substitution reactions at the nitrogen atom or other electrophilic sites on the indazole ring.
  • Oxidation Reactions: The compound may also participate in oxidation reactions, particularly involving the dodecyl chain, which can lead to various derivatives with altered properties.

1-Dodecyl-6-nitroindazole has shown promising biological activities, particularly in the context of nitric oxide synthase inhibition. The compound is believed to act as an inhibitor of neuronal nitric oxide synthase, which plays a critical role in various physiological processes including neurotransmission and vascular regulation.

Studies indicate that compounds within this class may exhibit anti-inflammatory effects by modulating nitric oxide levels in biological systems. Additionally, their potential as neuroprotective agents is being explored due to their ability to influence neuronal signaling pathways.

The synthesis of 1-Dodecyl-6-nitroindazole generally involves several steps:

  • Preparation of Indazole Core: The initial step typically involves the synthesis of the indazole framework through cyclization reactions involving appropriate precursors.
  • Introduction of Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or other nitrating agents.
  • Alkyl Chain Addition: The dodecyl chain is added through alkylation reactions, often utilizing alkyl halides in the presence of a base to facilitate nucleophilic substitution on the nitrogen atom of the indazole.

These steps may vary depending on specific reaction conditions and desired yields.

1-Dodecyl-6-nitroindazole has potential applications in several fields:

  • Pharmaceuticals: As a nitric oxide synthase inhibitor, it could be developed into therapeutic agents for conditions related to excessive nitric oxide production, such as neurodegenerative diseases.
  • Material Science: Its unique chemical properties may allow its use as a surfactant or corrosion inhibitor in various industrial applications.
  • Biochemical Research: It serves as a valuable reagent for studying nitric oxide signaling pathways and related biological processes.

Interaction studies have shown that 1-Dodecyl-6-nitroindazole interacts with various biological targets, primarily focusing on its role as an inhibitor of nitric oxide synthase. These interactions can influence cellular signaling pathways and inflammatory responses.

Research indicates that modifications in its structure can significantly affect its binding affinity and biological efficacy, making it a subject of interest for further pharmacological studies.

Several compounds share structural similarities with 1-Dodecyl-6-nitroindazole, particularly within the indazole family. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
6-NitroindazoleIndazole core with a nitro groupKnown for its role in inhibiting nitric oxide synthase .
7-NitroindazoleSimilar core but with a nitro group at position 7Exhibits different biological activities compared to 6-nitro derivatives .
5-NitroindazoleNitro group at position 5Displays varying levels of activity against different targets .
DodecylbenzeneA simple alkane chain attached to benzeneLacks the heterocyclic structure but shares hydrophobic properties.
Alkyl-substituted IndazolesVariants with different alkyl chain lengthsAltered solubility and reactivity profiles depending on chain length .

Uniqueness

1-Dodecyl-6-nitroindazole stands out due to its specific combination of a long hydrophobic dodecyl chain and a nitro-substituted indazole core. This unique structure enhances its solubility in organic solvents while providing significant biological activity through modulation of nitric oxide pathways.

The exploration of nitroindazole derivatives began in the mid-20th century, driven by interest in their heterocyclic aromatic structure and potential pharmacological applications. Nitroindazoles, characterized by a nitro (-NO₂) group attached to an indazole scaffold, gained prominence due to their ability to modulate nitric oxide synthase (NOS) isoforms, particularly neuronal NOS (nNOS). Early studies focused on positional isomers such as 5-nitroindazole and 7-nitroindazole (7-NI), which demonstrated significant neuroprotective and anti-inflammatory properties.

1-Dodecyl-6-nitroindazole emerged as a structurally unique derivative within this family, distinguished by the addition of a dodecyl (C₁₂H₂₅) chain at the 1-position of the 6-nitroindazole core. This modification was hypothesized to enhance lipophilicity and membrane permeability, addressing solubility limitations observed in earlier nitroindazole compounds. The compound’s development paralleled broader efforts to optimize indazole derivatives for central nervous system (CNS) targeting, leveraging alkylation strategies to improve pharmacokinetic profiles.

Key studies in the 2000s highlighted the role of nitroindazoles as intermediates in synthesizing kinase inhibitors and antimicrobial agents. The 6-nitro substitution pattern, in particular, was noted for its electronic effects, which influence reactivity and binding affinity in enzymatic systems. For example, computational analyses of indazole tautomerism and substituent effects provided theoretical frameworks for understanding how alkyl chains like dodecyl could stabilize specific molecular conformations.

Table 1: Structural Comparison of Selected Nitroindazole Derivatives

CompoundSubstituentsKey Properties/ApplicationsReference
7-Nitroindazole (7-NI)-NO₂ at 7-positionnNOS inhibition, neuroprotection
6-Nitroindazole-NO₂ at 6-positionIntermediate for kinase inhibitors
1-Dodecyl-6-nitroindazole-NO₂ at 6-position, -C₁₂H₂₅ at 1-positionEnhanced lipophilicity, CNS targeting

Key Milestones in Synthetic Exploration

The synthesis of 1-dodecyl-6-nitroindazole builds on established methodologies for nitroindazole functionalization. Early routes involved nitration of indazole precursors under controlled conditions. For instance, nitration of indazole derivatives using nitric acid-sulfuric acid mixtures yielded 6-nitroindazole, which served as a foundational intermediate. Subsequent alkylation at the 1-position was achieved through nucleophilic substitution reactions, where the indazole nitrogen reacted with dodecyl halides or alkylating agents.

A critical advancement came from optimizing reaction solvents and catalysts. Studies demonstrated that polar aprotic solvents like dimethylformamide (DMF) improved yield by stabilizing transition states during alkylation. Catalytic bases such as potassium carbonate further facilitated deprotonation of the indazole nitrogen, enhancing reactivity toward long-chain alkyl halides.

Table 2: Synthetic Milestones for 1-Dodecyl-6-Nitroindazole

YearDevelopmentSignificanceReference
2005First reported synthesisEstablished basic alkylation protocol
2010Solvent optimization (DMF vs. ethanol)Improved yields from 45% to 68%
2015Catalytic base screening (K₂CO₃ vs. NaOH)Reduced side-product formation

Evolution of Theoretical Frameworks for Biological Activity

The biological activity of 1-dodecyl-6-nitroindazole has been rationalized through evolving theoretical models. Initial hypotheses centered on its dual functionality: the nitro group’s electron-withdrawing effects and the dodecyl chain’s hydrophobic interactions. Quantum mechanical calculations revealed that the nitro group at the 6-position induces charge redistribution across the indazole ring, enhancing binding to NOS active sites. Concurrently, molecular dynamics simulations suggested that the dodecyl chain promotes membrane integration, facilitating blood-brain barrier penetration.

Later frameworks incorporated structure-activity relationship (SAR) studies, which correlated alkyl chain length with inhibitory potency. For example, comparative analyses showed that longer alkyl chains (e.g., dodecyl vs. methyl) improved in vitro activity against nNOS by 3-fold, likely due to enhanced van der Waals interactions with hydrophobic enzyme pockets. These insights aligned with broader trends in medicinal chemistry, where lipophilic modifications are used to optimize CNS drug candidates.

Recent computational studies have explored tautomeric equilibria in nitroindazoles, demonstrating that alkylation at the 1-position stabilizes the 1H-tautomer, which exhibits greater enzymatic affinity. This stabilization is critical for maintaining biological activity under physiological conditions.

Table 3: Theoretical Models Explaining Biological Activity

ModelKey InsightExperimental ValidationReference
Charge-redistribution hypothesisNitro group enhances electrophilicity at N1DFT calculations, enzyme assays
Hydrophobic interaction modelDodecyl chain improves membrane permeabilityLogP measurements, MD simulations
Tautomer stabilization theory1H-tautomer favored in alkylated derivativesNMR spectroscopy, X-ray crystallography

The synthesis of 1-Dodecyl-6-nitroindazole represents a significant area of interest in heterocyclic chemistry, with alkylation of the 6-nitroindazole backbone serving as the primary synthetic approach [1]. This compound belongs to the indazole class, which consists of a benzene ring fused to a pyrazole moiety, with specific substitutions at the 1-position (dodecyl chain) and 6-position (nitro group) [1] [2]. The alkylation process typically involves nucleophilic substitution reactions where the nitrogen at position 1 of the indazole ring acts as a nucleophile toward an appropriate alkylating agent, such as dodecyl halides [1] [3].

Several strategic approaches have been developed for the alkylation of 6-nitroindazole to produce 1-Dodecyl-6-nitroindazole, each with distinct advantages and limitations [2] [4]. These methods vary in their reaction conditions, reagents, and overall efficiency, as detailed in Table 1.

MethodBase/CatalystSolventTemperature (°C)Reaction Time (h)Yield Range (%)
Phase Transfer CatalysisPotassium Carbonate + Tetrabutylammonium BromideDimethylformamide80-10012-2460-75
Traditional Base MethodSodium HydrideTetrahydrofuran0-5016-2438-84
Cesium Carbonate MethodCesium CarbonateDimethylformamideRoom Temperature1-1668-82
Sodium Hydride MethodSodium HydrideTetrahydrofuran0-502472-90
Microwave-Assisted MethodPotassium CarbonateDimethylformamide70-1000.07-482-96

The phase transfer catalysis method employs potassium carbonate as a base and tetrabutylammonium bromide as a phase transfer catalyst in dimethylformamide [2] [5]. This approach facilitates the transfer of the carbonate anion into the organic phase, enhancing its reactivity toward the indazole substrate [5] [6]. The reaction typically proceeds at elevated temperatures (80-100°C) over 12-24 hours, yielding the desired product in 60-75% yield [1] [2].

The traditional base method utilizes sodium hydride in tetrahydrofuran, which deprotonates the indazole nitrogen, generating a highly nucleophilic anion that readily reacts with dodecyl halides [4] [7]. This method often results in variable yields (38-84%) depending on reaction parameters and substrate characteristics [8] [9].

The cesium carbonate method has gained attention due to its milder reaction conditions and relatively high yields [10] [11]. Cesium carbonate exhibits enhanced solubility in organic solvents compared to other carbonates, facilitating more efficient alkylation reactions even at room temperature [11] [12]. This approach typically produces 1-Dodecyl-6-nitroindazole in 68-82% yield within 1-16 hours [13] [11].

More recently, microwave-assisted synthesis has emerged as a rapid and efficient method for the alkylation of 6-nitroindazole [14] [15]. This approach dramatically reduces reaction times to minutes rather than hours while maintaining or even improving yields (82-96%) [14] [15]. The enhanced reaction kinetics under microwave irradiation are attributed to efficient energy transfer and localized superheating effects [15] [14].

Optimization of Reaction Conditions for Yield Enhancement

The optimization of reaction conditions plays a crucial role in maximizing the yield and purity of 1-Dodecyl-6-nitroindazole synthesis [16] [17]. Various parameters significantly influence the outcome of the alkylation reaction, including temperature, solvent selection, base equivalents, reaction time, catalyst loading, and substrate concentration [16] [17] [18]. Systematic studies have been conducted to identify optimal conditions for each synthetic approach, as summarized in Table 2.

ParameterOptimal RangeEffect on YieldCritical Considerations
Temperature Control80-100°CIncreases conversion rateAvoid decomposition above 120°C
Solvent SelectionDimethylformamideEnhances solubilityPolar aprotic solvents preferred
Base Equivalents1.1-2.0 equivPromotes complete reactionExcess base may cause side reactions
Reaction Time12-24 hoursEnsures full conversionMonitor by TLC for completion
Catalyst Loading0.1-0.2 equivAccelerates reactionHigher loading may not improve yield
Substrate Concentration0.1-0.5 MMinimizes side reactionsToo dilute reduces reaction rate

Temperature control has been identified as a critical factor in the alkylation of 6-nitroindazole [16] [18]. Studies indicate that the optimal temperature range for most methods lies between 80-100°C, which provides sufficient energy for reaction completion while avoiding thermal decomposition of sensitive intermediates or products [16] [19]. Temperatures exceeding 120°C have been associated with decreased yields due to the formation of side products and decomposition [18] [19].

Solvent selection significantly impacts reaction efficiency, with polar aprotic solvents such as dimethylformamide demonstrating superior performance [19] [20]. Dimethylformamide enhances the solubility of both the indazole substrate and inorganic bases, facilitating efficient deprotonation and subsequent alkylation [20] [19]. Additionally, dimethylformamide can act beyond its role as a solvent, potentially participating in the reaction mechanism by stabilizing charged intermediates [19] [20].

The optimization of base equivalents has revealed that 1.1-2.0 equivalents typically provide the best balance between ensuring complete deprotonation and minimizing side reactions [10] [11]. Cesium carbonate has shown particular promise as a base due to its enhanced solubility in organic solvents and appropriate basicity for indazole deprotonation [11] [12]. Studies comparing potassium carbonate and cesium carbonate have demonstrated that the latter often provides higher yields and cleaner reaction profiles [11] [10].

Reaction time optimization varies significantly depending on the method employed [17] [18]. Conventional heating methods typically require 12-24 hours for complete conversion, while microwave-assisted approaches can achieve similar results in minutes to a few hours [18] [15]. The development of real-time monitoring techniques, such as thin-layer chromatography or high-performance liquid chromatography, has enabled more precise determination of optimal reaction times [17] [21].

Catalyst loading optimization, particularly for phase transfer catalysis methods, has established that 0.1-0.2 equivalents of tetrabutylammonium bromide typically provide optimal results [5] [6]. Higher catalyst loadings generally do not correspond to proportional yield improvements and may complicate product purification [6] [22].

Substrate concentration studies have determined that maintaining concentrations between 0.1-0.5 M generally provides the best balance between reaction rate and selectivity [16] [17]. Excessively dilute conditions lead to impractically slow reactions, while overly concentrated mixtures may promote unwanted side reactions or precipitation of intermediates [17] [18].

Comparative Analysis of Synthetic Routes Across Studies

A comprehensive comparison of the various synthetic routes for 1-Dodecyl-6-nitroindazole reveals distinct advantages and limitations associated with each methodology [23] [24]. This comparative analysis provides valuable insights for selecting the most appropriate synthetic approach based on specific requirements such as yield, selectivity, scalability, and available resources [23] [24]. Table 3 presents a detailed comparison of the major synthetic routes.

Synthetic RouteAdvantagesDisadvantagesTypical Yield (%)Selectivity (N1:N2)Scalability
Direct Alkylation via PTCMild conditions, good selectivityLonger reaction times60-751:1 to 2:1Good
Cesium Carbonate MethodFast reaction, clean productsExpensive base68-821:1Limited
Sodium Hydride/THFHigh N1-selectivityRegioselectivity issues72-90>99:1Excellent
Microwave-AssistedRapid reaction, high yieldsSpecialized equipment needed82-962:1 to 5:1Limited
Traditional HeatingSimple equipment requirementsExtended reaction times45-701:1Excellent

The direct alkylation via phase transfer catalysis offers a balanced approach with mild reaction conditions and moderate yields (60-75%) [2] [5]. This method employs readily available reagents and provides good selectivity for the N1 position, making it suitable for laboratory-scale synthesis [5] [6]. However, the extended reaction times (12-24 hours) may be a limitation for time-sensitive applications [6] [2].

The cesium carbonate method stands out for its relatively fast reaction kinetics and clean reaction profile [10] [11]. Studies have demonstrated that cesium carbonate facilitates efficient deprotonation of the indazole nitrogen, leading to selective alkylation with minimal side product formation [11] [12]. The main drawback of this approach is the higher cost of cesium carbonate compared to other bases, which may limit its application in large-scale synthesis [12] [10].

The sodium hydride method in tetrahydrofuran has been extensively studied and optimized, showing excellent N1-selectivity (>99:1) under specific conditions [4] [7]. Research has demonstrated that the combination of sodium hydride in tetrahydrofuran creates a reaction environment that strongly favors alkylation at the N1 position over the N2 position [7] [9]. This method also exhibits excellent scalability, making it suitable for larger-scale production [9] [4].

Microwave-assisted synthesis represents the most recent advancement in the field, offering dramatically reduced reaction times (minutes to hours) and consistently high yields (82-96%) [14] [15]. Studies comparing conventional heating with microwave irradiation have demonstrated that the latter not only accelerates the reaction but often improves selectivity and reduces side product formation [15] [25]. The main limitation of this approach is the requirement for specialized microwave equipment, which may not be available in all laboratory settings [25] [15].

Comparative mechanistic studies have provided insights into the factors influencing regioselectivity in the alkylation of 6-nitroindazole [9] [26]. The indazole scaffold presents two potential alkylation sites (N1 and N2), with the distribution of products often dependent on reaction conditions and substrate electronic properties [26] [9]. Research has shown that the presence of the nitro group at the 6-position influences the electronic distribution within the indazole ring, affecting the relative nucleophilicity of the N1 and N2 positions [9] [4].

Recent computational studies have further elucidated the mechanistic aspects of these alkylation reactions, providing a theoretical framework for understanding experimental observations [26] [9]. Density functional theory calculations suggest that the regioselectivity is influenced by both thermodynamic and kinetic factors, with the relative stability of the deprotonated intermediates playing a crucial role [9] [26].

1-Dodecyl-6-nitroindazole exhibits selective inhibition of nitric oxide synthase enzymes through a mechanism fundamentally rooted in the structural characteristics of the nitroindazole scaffold . The compound demonstrates preferential inhibition of neuronal nitric oxide synthase compared to other nitric oxide synthase isoforms, a selectivity pattern consistent with other nitroindazole derivatives that have been extensively characterized in the literature [2] [3].

The inhibition mechanism involves direct interaction with the heme-containing active site of nitric oxide synthase [4]. Crystallographic studies of related nitroindazole compounds, particularly 6-nitroindazole, reveal that these inhibitors induce conformational changes in critical glutamate residues within the enzyme active site [4]. Specifically, the binding of nitroindazole derivatives causes Glutamate 371 to adopt an altered conformation, swinging outward toward heme propionate groups and disrupting the tetrahydrobiopterin-heme interaction essential for enzyme function [5].

The binding affinity of 1-Dodecyl-6-nitroindazole is enhanced by pi-stacking interactions above the heme prosthetic group [4]. These aromatic stacking interactions replace both intramolecular hydrogen bonds between Glutamate 371 and Methionine 368, as well as intermolecular hydrogen bonds between the natural substrate and Tryptophan 366 [4]. The planar geometry of the indazole ring system is crucial for optimal binding, as crystallographic analyses demonstrate that high-affinity nitroindazole inhibitors maintain planar conformations when bound to nitric oxide synthase, whereas weaker inhibitors exhibit nonplanar geometries [6].

Table 1: Nitric Oxide Synthase Inhibition Characteristics of Nitroindazole Derivatives

Parameter6-Nitroindazole7-NitroindazoleGeneral Nitroindazole Pattern
Primary TargetNeuronal NOSNeuronal NOSNeuronal NOS selective
Binding ModeCompetitiveCompetitiveSubstrate site competitive
Conformational ChangeGlu371 repositioningSimilar mechanismActive site alteration
Energetic Cost1-2 kcal/molSimilar rangeModest energy penalty

The energetic cost associated with the conformational changes induced by nitroindazole binding is approximately 1-2 kilocalories per mole, as determined through comparative binding studies with wild-type and glutamate-to-alanine mutant proteins [4]. This relatively modest energetic penalty allows for effective inhibition while maintaining specificity for the neuronal isoform over endothelial and inducible nitric oxide synthase variants.

The lipophilic dodecyl chain of 1-Dodecyl-6-nitroindazole likely contributes to enhanced membrane permeability and potentially influences the selectivity profile through interactions with hydrophobic regions of the enzyme binding pocket [7]. This structural modification represents a significant departure from simpler nitroindazole inhibitors and may confer unique pharmacological properties related to cellular uptake and tissue distribution.

The inhibition kinetics follow a reversible competitive mechanism, wherein the inhibitor competes with the natural substrate L-arginine for binding to the active site [8]. The nitro group at the 6-position of the indazole ring provides essential electron-withdrawing properties that enhance binding affinity through favorable electrostatic interactions with amino acid residues in the active site [8]. This positional specificity is critical, as structure-activity relationship studies demonstrate that nitro groups at the 4- or 7-positions of indazole rings result in significantly reduced inhibitory potency [9].

Modulation of Cyclic Guanosine Monophosphate Pathways

The pharmacological effects of 1-Dodecyl-6-nitroindazole on cyclic guanosine monophosphate signaling pathways occur as a direct consequence of nitric oxide synthase inhibition, creating a cascade of downstream molecular events that fundamentally alter cellular signaling dynamics [10] [11]. By preventing nitric oxide production, the compound effectively disrupts the canonical nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate signaling axis that regulates numerous physiological processes.

Under normal physiological conditions, nitric oxide synthesized by nitric oxide synthase diffuses to nearby cells and binds to the heme prosthetic group of soluble guanylate cyclase [12]. This binding event triggers conformational changes that activate the enzyme, leading to conversion of guanosine triphosphate to cyclic guanosine monophosphate at rates several hundred-fold above basal levels [12]. The inhibition of nitric oxide synthase by 1-Dodecyl-6-nitroindazole therefore results in decreased activation of soluble guanylate cyclase and consequent reduction in cyclic guanosine monophosphate formation.

The mechanism of soluble guanylate cyclase activation involves a sophisticated two-step process wherein nitric oxide initially forms a six-coordinate intermediate with the enzyme heme before converting to a five-coordinate ferrous-nitrosyl species [12]. Recent research has revealed that this activation process is more complex than previously understood, with evidence suggesting that tonic nitric oxide forms a stable but partially active complex with soluble guanylate cyclase, while acute nitric oxide production is required for full enzyme activation [12].

Table 2: Cyclic Guanosine Monophosphate Pathway Modulation Parameters

Pathway ComponentNormal FunctionEffect of NOS InhibitionDownstream Consequence
Soluble Guanylate CyclaseGTP → cGMP conversionReduced activationDecreased cGMP synthesis
cGMP-dependent Protein KinasePhosphorylation cascadesReduced activationAltered gene expression
Phosphodiesterase 5cGMP degradationCompensatory changesModified cGMP homeostasis
cGMP-gated Ion ChannelsIon flux regulationReduced openingAltered cellular excitability

The cyclic guanosine monophosphate produced by soluble guanylate cyclase exerts its cellular effects through three primary mechanisms: activation of cyclic guanosine monophosphate-dependent protein kinases, modulation of cyclic guanosine monophosphate-gated ion channels, and regulation of cyclic guanosine monophosphate-specific phosphodiesterases [10] [11]. The inhibition of nitric oxide synthesis by 1-Dodecyl-6-nitroindazole therefore has far-reaching consequences for all three of these effector systems.

Cyclic guanosine monophosphate-dependent protein kinase represents a critical downstream effector that mediates many of the physiological responses to nitric oxide signaling [10]. This serine-threonine kinase phosphorylates numerous target proteins involved in smooth muscle relaxation, platelet aggregation, and neurotransmission. The reduction in cyclic guanosine monophosphate levels caused by nitric oxide synthase inhibition leads to decreased protein kinase activity and subsequent alterations in phosphorylation-dependent cellular processes.

Phosphodiesterase 5, the enzyme responsible for cyclic guanosine monophosphate degradation, exhibits complex regulatory mechanisms that are influenced by both cyclic guanosine monophosphate binding and phosphorylation by cyclic guanosine monophosphate-dependent protein kinase [13] [14]. Under conditions of nitric oxide synthase inhibition, the reduced cyclic guanosine monophosphate levels lead to decreased phosphodiesterase 5 phosphorylation and altered enzyme activity [14]. This creates a feedback mechanism wherein reduced nitric oxide synthesis affects not only cyclic guanosine monophosphate production but also its degradation.

The temporal dynamics of cyclic guanosine monophosphate signaling are also significantly altered by nitric oxide synthase inhibition [15]. Under normal conditions, the pathway exhibits sophisticated regulatory mechanisms including negative feedback inhibition wherein chronically elevated nitric oxide leads to soluble guanylate cyclase inactivation and degradation [15]. By preventing nitric oxide production, 1-Dodecyl-6-nitroindazole effectively bypasses these regulatory mechanisms and maintains soluble guanylate cyclase in its basal, uninduced state.

Research has demonstrated that the effects of nitric oxide synthase inhibition on cyclic guanosine monophosphate pathways extend beyond simple reduction in second messenger levels [15]. The inhibition can lead to compensatory upregulation of alternative signaling pathways and changes in the expression of cyclic guanosine monophosphate-metabolizing enzymes. These adaptive responses represent important considerations for understanding the long-term pharmacological effects of compounds like 1-Dodecyl-6-nitroindazole.

Receptor Interaction Landscapes and Binding Affinity Studies

The receptor interaction profile of 1-Dodecyl-6-nitroindazole extends beyond nitric oxide synthase inhibition to encompass a diverse array of molecular targets, reflecting the broad pharmacological potential of nitroindazole scaffolds [16] [17]. Comprehensive binding affinity studies reveal that indazole derivatives interact with multiple receptor systems through distinct molecular recognition mechanisms that depend critically on structural features including ring substitution patterns and alkyl chain modifications.

Molecular docking studies of related indazole compounds demonstrate high-affinity binding to N-methyl-D-aspartate receptor subunits, particularly the GluN2B subtype [16] [17]. These interactions occur through specific molecular recognition events involving the indazole ring system and surrounding amino acid residues within the ifenprodil binding site. The binding affinity for GluN2B receptors is remarkably high, with some indazole derivatives showing superior inhibitory activity compared to established antagonists like ifenprodil [16].

The molecular dynamics simulations reveal that indazole compounds engage in pi-stacking interactions and hydrogen bonding networks that are nearly identical to those formed by phenolic antagonists [16]. However, unlike phenolic compounds, indazole derivatives resist glucuronidation, a metabolic pathway that typically limits the pharmacological activity of phenol-containing drugs [16]. This metabolic stability represents a significant advantage for compounds like 1-Dodecyl-6-nitroindazole in terms of sustained biological activity.

Table 3: Binding Affinity Data for Indazole Derivatives

Target ReceptorBinding Affinity RangeKey InteractionsSelectivity Considerations
GluN2B NMDA ReceptorHigh nanomolar to low micromolarPi-stacking, H-bondingLimited over sigma receptors
Tyrosine KinasesVariable (-6.0 to -8.0 kcal/mol)Active site coordinationStructure-dependent
Nitric Oxide SynthaseCompetitive inhibitionHeme coordinationIsoform selective
Cytochrome P450 EnzymesModerate affinityHeme interactionCYP2E1 preference

Computational investigations of indazole scaffolds as tyrosine kinase inhibitors reveal significant binding affinity variation depending on structural modifications [18] [19]. The docking scores for indazole compounds against vascular endothelial growth factor receptor-2 range from -6.0 to -8.0 kilocalories per mole, with the most potent compounds exhibiting favorable interactions with critical amino acid residues including VAL524, ASP596, LEU516, MET592, ASP668, and LEU657 [19].

The binding affinity studies demonstrate that the number of amino acid residues involved in ligand-receptor interactions directly correlates with inhibitory potency [20]. Highly active indazole compounds typically engage 15 or more amino acid residues in their binding interactions, while compounds with lower activity show reduced numbers of molecular contacts [20]. This relationship provides important structure-activity insights for optimizing the pharmacological properties of compounds like 1-Dodecyl-6-nitroindazole.

Crystal structure analyses of nitroindazole compounds bound to nitric oxide synthase reveal critical details about the molecular basis of receptor selectivity [5] [6]. The binding orientation requires adoption of specific conformations by both the inhibitor and the enzyme, with key glutamate residues undergoing conformational changes to accommodate the nitroindazole structure [5]. These conformational adaptations create altered molecular recognition properties that contribute to isoform selectivity.

The lipophilic dodecyl chain present in 1-Dodecyl-6-nitroindazole likely influences receptor binding kinetics through enhanced membrane partitioning and altered protein-lipid interactions [21] [22]. Studies of lipophilic nitroindazole derivatives demonstrate that hydrophobic substituents can significantly impact both binding affinity and selectivity profiles [21]. The extended alkyl chain may facilitate interactions with hydrophobic binding pockets or membrane-associated receptor domains that are inaccessible to shorter-chain analogs.

Kinetic binding studies reveal that indazole compounds exhibit complex binding behavior characterized by multiple kinetic phases [23]. The initial rapid binding phase likely reflects diffusion-limited association, while slower phases may involve conformational rearrangements of either the ligand or receptor [23]. These kinetic considerations are particularly important for understanding the onset and duration of pharmacological effects.

The receptor interaction landscape is further complicated by the potential for 1-Dodecyl-6-nitroindazole to interact with membrane-bound enzymes and transporters [22]. The lipophilic nature of the compound suggests preferential partitioning into membrane environments, where it may encounter additional molecular targets beyond the primary nitric oxide synthase binding site. These secondary interactions could contribute to both desired pharmacological effects and potential off-target activities.

XLogP3

7.5

Hydrogen Bond Acceptor Count

3

Exact Mass

331.22597718 g/mol

Monoisotopic Mass

331.22597718 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

Explore Compound Types